molecular formula C8H10O2S2 B1596466 Methylthiomethyl phenyl sulfone CAS No. 59431-14-0

Methylthiomethyl phenyl sulfone

Cat. No. B1596466
CAS RN: 59431-14-0
M. Wt: 202.3 g/mol
InChI Key: XBGGZYQBIQAYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylthiomethyl phenyl sulfone is a sulfone derivative . It can be employed as a nucleophilic and electrophilic building block in various chemical reactions .


Synthesis Analysis

Methylthiomethyl phenyl sulfone can be synthesized from Chloromethyl phenyl sulfone and Sodium thiomethoxide .


Molecular Structure Analysis

The molecular structure of Methylthiomethyl phenyl sulfone is represented by the linear formula C6H5SO2CH2SCH3 . It has a molecular weight of 202.29 .


Chemical Reactions Analysis

Methylthiomethyl phenyl sulfone can participate in various chemical reactions. For instance, it can be used in the asymmetric synthesis of 6-N-benzoyl-5’-O-benzyl-2’-deoxyadenosine and its anomer . It can also be used in the synthesis of various multidentate methylthio arylethynes (MTA) derivatives .


Physical And Chemical Properties Analysis

Methylthiomethyl phenyl sulfone has a melting point of 85-87 °C (lit.) . Its molecular weight is 202.29 .

Scientific Research Applications

Metabolic Research

Brady and Arthur (1961) explored the metabolism of compounds related to methylthiomethyl phenyl sulfone in white rats. They discovered that these compounds undergo oxidation at various groups, including the thiophenyl group, leading to the formation of sulfoxide and sulfone derivatives. This research highlights the metabolic pathways and transformations of such compounds in biological systems (Brady & Arthur, 1961).

Organic Synthesis

Ogura and colleagues (1983) found that methylthiomethyl p-tolyl sulfone is a valuable reagent in the preparation of various organic compounds, such as S-methyl α-ketocarbothioates and α-methoxy-α-arylacetic esters. This demonstrates its utility in synthesizing a wide range of organic molecules (Ogura et al., 1983).

Non-linear Optical Properties

Barzoukas et al. (1989) investigated the non-linear optical properties of sulfur-containing systems, including those with methylthio groups. They found that these groups are more efficient as electron-releasing agents, highlighting the potential of sulfur-containing compounds in non-linear optics (Barzoukas et al., 1989).

Electrophilic Reactions in Organic Chemistry

Naka et al. (1999) studied the electrophilic reactions of alkyl 2-(methylthiomethyl)phenyl sulfoxides. Their findings contribute to the understanding of reaction mechanisms involving sulfone and sulfoxide derivatives in organic synthesis (Naka et al., 1999).

Preparation Methods

Another study by Ogura et al. (1983) presented an efficient method for preparing methylthiomethyl p-tolyl sulfone, further emphasizing its significance in synthetic chemistry (Ogura et al., 1983).

Safety And Hazards

Methylthiomethyl phenyl sulfone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

While the exact future directions for Methylthiomethyl phenyl sulfone are not explicitly mentioned in the search results, it is evident that its use as a nucleophilic and electrophilic building block in various chemical reactions presents numerous possibilities for future research and applications .

properties

IUPAC Name

methylsulfanylmethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S2/c1-11-7-12(9,10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGGZYQBIQAYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349143
Record name Methylthiomethyl phenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylthiomethyl phenyl sulfone

CAS RN

59431-14-0
Record name Methylthiomethyl phenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylthiomethyl phenyl sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylthiomethyl phenyl sulfone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methylthiomethyl phenyl sulfone
Reactant of Route 3
Reactant of Route 3
Methylthiomethyl phenyl sulfone
Reactant of Route 4
Methylthiomethyl phenyl sulfone
Reactant of Route 5
Reactant of Route 5
Methylthiomethyl phenyl sulfone
Reactant of Route 6
Methylthiomethyl phenyl sulfone

Citations

For This Compound
27
Citations
Q Su, H Yan, SC Gao, DX Xie, QY Cai… - Synthetic …, 2013 - Taylor & Francis
… several methods of preparing methylthio arylethynes (Ar-C≡C-SCH 3 ), [ Citation 11 ] and we also reported a simple and effective method starting from methylthiomethyl phenyl sulfone (…
Number of citations: 10 www.tandfonline.com
BM Trost, C Nübling - Carbohydrate research, 1990 - Elsevier
… The sequence builds the basic structures using bis(methylthio)methane and methylthiomethyl phenyl sulfone as both nucleophilic and electrophilic building blocks, a feature that …
Number of citations: 29 www.sciencedirect.com
DL AN, GY MENG, ZY ZHANG, LC ZHANG… - Acta Chimica …, 2006 - sioc-journal.cn
… novel method for synthesis of methylthio aryl ethynes was described, and eight compounds 1a~1h were obtained by the one-pot protocol starting from methylthiomethyl phenyl sulfone (…
Number of citations: 6 sioc-journal.cn
M Ochiai, K Sumi, E Fujita, S Tada - Chemical and pharmaceutical …, 1983 - jstage.jst.go.jp
… also found a simpleNmethod for the synthesis of 2: treatment of the lithium salt of the anion of methylthiomethyl phenyl sulfone with trimethylsilylmethyl iodides) in tetrahydrofuran (THF) …
Number of citations: 9 www.jstage.jst.go.jp
O De Lucchi, G Delogu - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… (PhSO 2 CHClCH 2 SiMe 3 ) with 1,8-Diazabicyclo[5.4.0]undec-7-ene (quantitative); can also be prepared by treating the lithium salt of the anion of methylthiomethyl phenyl sulfone (…
Number of citations: 0 onlinelibrary.wiley.com
D Qi, W Dong, Z Peng, Y Zhang, D An - Tetrahedron, 2019 - Elsevier
… Then, methylthiomethyl phenyl sulfone (MP-S) was employed towards acetylenic sulfides with aldehydes [11]. Still, special reagent MP-S restricted the methodology for general …
Number of citations: 8 www.sciencedirect.com
Y Zhang, J Xiao, W Dong, Z Peng… - Heteroatom Chemistry, 2015 - Wiley Online Library
… 12 Inspired by the fruitful results, our group has disclosed a transformation of methylthiomethyl phenyl sulfone (MP-S) toward diakynyl sulfides. 13 However, there are still some …
Number of citations: 1 onlinelibrary.wiley.com
Q Su, ZJ Zhao, F Xu, PC Lou, K Zhang… - European Journal of …, 2013 - Wiley Online Library
… 6b We have also demonstrated a convenient methodology for the preparation of arylethynyl methyl sulfides, which starts from methylthiomethyl phenyl sulfone (MP-S)7 and an aromatic …
NR Vanier - 1976 - search.proquest.com
Carbanionic species are ubiquitous intermediates in organic chemistry. The majority of carbon-carbon bond-forming reactions utilize carbanions of some description. The stabilities of …
Number of citations: 2 search.proquest.com
H Yan, SI Lim, LC Zhang, SC Gao, D Mott… - Journal of Materials …, 2011 - pubs.rsc.org
… A key step involved the reaction of methylthiomethyl phenyl sulfone (MP-S) with benzaldehyde or 3-phenylpropiolaldehyde in one-pot reaction, 19–24 which produced methylthio …
Number of citations: 27 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.